Titanium carbide (TiC, CAS: 12070-08-5) is a refractory transition metal carbide characterized by its extreme hardness, high melting point (~3140°C), and metallic-like electrical conductivity [1]. In industrial procurement, TiC is primarily sourced as the foundational hard phase for advanced cermets, wear-resistant coatings, and lightweight structural ceramics [2]. Unlike many traditional ceramics, TiC combines the covalent bonding responsible for its high modulus with metallic bonding that imparts excellent thermal and electrical conductivity [3]. This unique combination makes it highly processable via electrical discharge machining (EDM)[4] and allows it to form robust, wettable interfaces with metallic binders like nickel and molybdenum during liquid-phase sintering [5]. For buyers, TiC represents a critical material upgrade when standard hardmetals or structural ceramics fail due to excessive weight, poor high-temperature oxidation resistance, or inadequate hardness [6].
Substituting Titanium carbide with other common hard materials like Tungsten carbide (WC) or Titanium nitride (TiN) often leads to critical failures in high-performance applications[1]. While WC is the industry standard for cemented carbides, its high density (~15.6 g/cm³) makes it unsuitable for high-speed rotary tools where centrifugal forces must be minimized, and its poor oxidation resistance above 600°C limits its use in dry, high-speed machining[2]. Conversely, while TiN offers excellent lubricity and chemical stability, its significantly lower hardness (18–21 GPa) cannot withstand the extreme abrasive wear that TiC (28–35 GPa) easily tolerates [3]. Furthermore, attempting to use non-conductive ceramics like pure Silicon carbide (SiC) as structural substitutes drastically increases manufacturing costs, as they cannot be easily shaped using standard electrical discharge machining (EDM) without complex doping [4]. Procurement decisions must therefore strictly align with TiC's unique balance of low density, extreme hardness, and EDM processability [5].
In weight-sensitive applications, Titanium carbide provides a massive structural advantage over traditional Tungsten carbide (WC) hardmetals. TiC exhibits a bulk density of approximately 4.93 g/cm³, whereas WC has a density of roughly 15.6 g/cm³ [1]. This translates to a ~68% reduction in mass for an equivalent volume of hard phase material [2].
| Evidence Dimension | Bulk Material Density |
| Target Compound Data | TiC (~4.93 g/cm³) |
| Comparator Or Baseline | WC (~15.6 g/cm³) |
| Quantified Difference | ~68% weight reduction for equivalent volume |
| Conditions | Bulk material property at standard room temperature |
Enables the production of ultra-lightweight cermets for high-speed rotary cutting tools and aerospace components, significantly reducing centrifugal forces and mechanical load.
Unlike many advanced structural ceramics that are electrical insulators, TiC possesses metallic-like electrical conductivity (~10^4 S/cm), making it highly processable via Electrical Discharge Machining (EDM) [1]. Standard Silicon carbide (SiC) falls below the minimum conductivity threshold (10^-2 S/cm) required for EDM and requires specialized doping or conductive secondary phases to sustain a plasma channel [2]. TiC can be directly wire-EDM or die-sink machined with high material removal rates [3].
| Evidence Dimension | EDM Processability / Electrical Conductivity |
| Target Compound Data | TiC (Highly conductive, direct EDM capable) |
| Comparator Or Baseline | SiC (Insulator/semiconductor, requires doping for EDM) |
| Quantified Difference | TiC allows direct, high-MRR EDM; pure SiC cannot sustain the EDM plasma channel |
| Conditions | Machining of complex ceramic geometries using standard wire or die-sinking EDM |
Drastically lowers the manufacturing cost of complex, high-precision ceramic components (e.g., nozzles, dies) by eliminating the need for expensive diamond grinding.
In high-temperature environments, TiC-based cermets significantly outperform WC-Co hardmetals in oxidation resistance. During static-air high-temperature oxidation tests, WC-based materials experience rapid, non-protective oxidation and significant mass gain starting at ~500-600°C [1]. In contrast, TiC forms a stable, protective TiO2 tribolayer that resists severe oxidation up to ~800°C, drastically reducing mass gain and maintaining structural integrity [2].
| Evidence Dimension | High-Temperature Oxidation Resistance (Mass Gain) |
| Target Compound Data | TiC (Forms protective TiO2 layer, stable to ~800°C) |
| Comparator Or Baseline | WC (Rapid, non-protective oxidation starting at ~500-600°C) |
| Quantified Difference | TiC cermets exhibit drastically lower mass gain and higher structural stability at elevated temperatures |
| Conditions | Static-air high-temperature oxidation tests and high-speed dry machining |
Extends tool life and prevents premature failure in high-speed, dry machining applications where cutting edge temperatures exceed 700°C.
When selecting hard coatings or cermet phases, TiC offers superior mechanical deformation resistance compared to Titanium nitride (TiN). Vickers microhardness testing demonstrates that TiC achieves hardness values of 28–35 GPa [1]. In contrast, TiN typically exhibits a significantly lower hardness of 18–21 GPa [2]. This ~40-60% increase in intrinsic hardness makes TiC the preferred choice for extreme abrasive wear environments[3].
| Evidence Dimension | Vickers Hardness (HV) |
| Target Compound Data | TiC (28–35 GPa) |
| Comparator Or Baseline | TiN (18–21 GPa) |
| Quantified Difference | ~40-60% higher intrinsic hardness for TiC |
| Conditions | Standard Vickers microhardness testing of bulk or thick-film ceramic phases |
Makes TiC the superior choice for extreme abrasive wear environments and primary hard-phase cermet formulations where maximum mechanical deformation resistance is prioritized over lubricity.
Leveraging its low density and superior high-temperature oxidation resistance compared to WC [1], TiC is heavily procured as the primary hard phase in Ni/Mo-bonded cermets. These tools excel in high-speed finish milling and turning, where reduced centrifugal forces and thermal stability are critical [2].
Because TiC possesses metallic-like electrical conductivity unlike insulating SiC[3], it is the optimal material choice for manufacturing intricate wear parts such as extrusion dies and abrasive waterjet nozzles. It allows for cost-effective wire and die-sinking EDM, bypassing expensive diamond grinding [4].
Driven by its extreme Vickers hardness (28-35 GPa), which significantly exceeds that of TiN[5], TiC is applied as a base or intermediate layer on cutting tools and metal forming dies. It provides unmatched abrasive wear resistance in heavy-duty stamping and cutting operations [6].
TiC's exceptional hardness-to-weight ratio makes it an ideal candidate for advanced ballistic armor and lightweight structural components in the aerospace sector. Replacing heavy WC-based materials with TiC yields critical fuel and payload advantages without sacrificing mechanical protection [7].